N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine
Description
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Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7-5-9(11-12-7)6-10-8-3-2-4-8/h5,8,10H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDOOCKEZMSKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A similar compound, a tripeptide resulting from the formal condensation of the carboxy group of n-[(5-methyl-1,2-oxazol-3-yl)carbonyl]-l-alanyl-l-valine with the amino group of benzyl (2e,4s)-4-(l-leucylamino)-5-[(3s)-2-oxopyrrolidin-3-yl]pent-2-enoate, is known to inhibit the main protease of sars-cov-2.
Biological Activity
N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 195.26 g/mol
- CAS Number : 1042796-00-8
The compound features a cyclobutanamine core with a 5-methyl-1,2-oxazole side chain, which contributes to its unique pharmacological properties.
Research indicates that this compound may interact with various biological targets. Although specific mechanisms are still under investigation, preliminary studies suggest potential interactions with neurotransmitter systems and enzyme inhibition pathways.
Pharmacological Effects
The compound has shown promise in several areas:
- Neuropharmacology : Initial studies suggest that it may exhibit anxiolytic and antidepressant-like effects. This is attributed to its ability to modulate neurotransmitter levels in the brain.
- Antimicrobial Activity : Some research indicates that this compound may possess antimicrobial properties against certain bacterial strains, although further studies are required to confirm these findings.
- Anti-inflammatory Properties : There are indications that it could have anti-inflammatory effects, potentially useful in treating inflammatory diseases.
1. Neuropharmacological Studies
A study published in PubMed examined the effects of similar oxazole-containing compounds on anxiety-like behaviors in rodent models. The findings suggested that compounds with structural similarities could significantly reduce anxiety levels compared to control groups .
2. Antimicrobial Testing
In vitro tests have demonstrated that this compound exhibits activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be effective at concentrations lower than many conventional antibiotics .
3. Anti-inflammatory Research
Recent studies focused on compounds containing oxazole rings have shown potential in reducing pro-inflammatory cytokines in cell cultures. This suggests a pathway through which this compound might exert anti-inflammatory effects .
Data Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
